REACTION_CXSMILES
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[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)O)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17](#[N:21])[CH2:18][C:19]#[N:20].C(N(CC)CC)C>CN(C=O)C>[NH2:21][C:17]1[O:8][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:18]=1[C:19]#[N:20]
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
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Name
|
|
Quantity
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62.25 g
|
Type
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reactant
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Smiles
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C(CC#N)#N
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Name
|
|
Quantity
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47.68 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1345 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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41 g
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Type
|
reactant
|
Smiles
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C(CC#N)#N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stir the mixture at RT for another 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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Then add ethyl acetate and water and extract the aqueous phase twice with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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Dry the combined organic phases over magnesium sulphate
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Type
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CONCENTRATION
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Details
|
concentrate them under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
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NC=1OC(=C(C1C#N)C1=CC=CC=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |